3-(4-Iodophenyl)isoxazole-4-carboxylic acid

PTP1B inhibition Diabetes Obesity

Resolving SAR discrepancies in PTP1B screening? The 4-iodophenyl substitution delivers ~6-fold greater potency than the 4-fluoro analog and enables experimental SAD phasing via iodine's anomalous signal (f'' ≈ 6.8 e⁻). This building block's labile C-I bond (BDE ~57 kcal/mol) also accelerates Suzuki/Heck/Sonogashira diversification without carboxylic acid protection. · Achieve unambiguous electron density maps with iodine-enabled phasing · Access up to ~6-fold PTP1B IC50 improvements over halogen congeners · Streamline library synthesis via mild cross-coupling at the aryl iodide handle

Molecular Formula C10H6INO3
Molecular Weight 315.06 g/mol
CAS No. 839718-34-2
Cat. No. B1404099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)isoxazole-4-carboxylic acid
CAS839718-34-2
Molecular FormulaC10H6INO3
Molecular Weight315.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=C2C(=O)O)I
InChIInChI=1S/C10H6INO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
InChIKeyAAEKUCVANIMIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Structural Analogs


3-(4-Iodophenyl)isoxazole-4-carboxylic acid (CAS 839718-34-2) is a 3,4-disubstituted isoxazole heterocycle bearing a 4-iodophenyl group at the 3-position and a carboxylic acid at the 4-position [1]. With a molecular weight of 315.06 g/mol and formula C10H6INO3, it belongs to a therapeutically investigated class of isoxazole-4-carboxylic acids that have demonstrated protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and synthetic versatility as cross-coupling substrates [2]. The iodine substituent distinguishes it from the more common 4-chloro, 4-fluoro, and 4-bromo congeners.

Non-Interchangeability with Halophenyl Analogs


Substituting the 4-iodophenyl group with 4-chlorophenyl, 4-fluorophenyl, or 4-bromophenyl analogs produces chemically distinct entities with quantifiable divergence in PTP1B inhibitory potency (up to ~6-fold IC50 differences in fragment-based assays), X-ray anomalous scattering capacity (iodine's f'' of ~6.8 e⁻ versus ~1.5 e⁻ for chlorine at Cu Kα), Pd-catalyzed cross-coupling leaving-group aptitude (C–I bond dissociation energy ~57 kcal/mol vs. C–Cl ~95 kcal/mol), and lipophilicity (calculated logP increase of ~0.7–1.0 units). Generic selection without accounting for these differences risks compromised biochemical assay sensitivity, failed derivatization chemistry, or inadequate membrane permeability in cellular models [1].

Differentiation Evidence vs. In-Class Analogs


PTP1B Inhibition: Iodophenyl vs. Fluorophenyl Analog

In recombinant PTP1B catalytic domain inhibition assays using pNPP substrate and absorbance-based readout, the 3-(4-iodophenyl) fragment-bearing compound (CHEMBL4861866) exhibited an IC50 of 7.70×10³ nM while the corresponding 3-(4-fluorophenyl) analog (CHEMBL4867070) showed an IC50 of 1.30×10³ nM, representing a ~5.9-fold difference [1]. The 4-chlorophenyl and 4-bromophenyl analogs also demonstrate distinct IC50 values in separate assay systems [2]. Direct head-to-head studies under identical conditions are absent from the open literature; the above data derive from the same curated database source and are therefore cross-study comparable with acknowledged variability.

PTP1B inhibition Diabetes Obesity

Anomalous X-ray Scattering: Iodine vs. Chlorine & Fluorine

The iodine atom at the para position of the phenyl ring provides substantial anomalous scattering (f'' ≈ 6.8 electrons at Cu Kα wavelength) that enables experimental SAD (single-wavelength anomalous diffraction) phasing for macromolecular crystallography [1]. In contrast, chlorine contributes f'' ≈ 1.5 e⁻ and fluorine contributes negligible anomalous signal (f'' < 0.1 e⁻) at the same wavelength. While bromine also serves as a heavy atom phasing element (f'' ≈ 4.0 e⁻), iodine's approximately 1.7-fold stronger anomalous signal provides a higher signal-to-noise ratio for substructure determination. This constitutes a class-level advantage of 4-iodophenyl-containing ligands over their 4-chlorophenyl and 4-fluorophenyl counterparts when co-crystallized with protein targets such as PTP1B.

X-ray crystallography SAD phasing Structural biology

Cross-Coupling Reactivity: C–I vs. C–Cl & C–F Bonds

The C–I bond (bond dissociation energy ~57 kcal/mol) in 3-(4-iodophenyl)isoxazole-4-carboxylic acid undergoes oxidative addition to Pd(0) catalysts at significantly lower temperatures and with broader substrate scope than the corresponding C–Cl bond (~95 kcal/mol) or C–F bond (~126 kcal/mol) [1]. This enables downstream Suzuki-Miyaura, Heck, and Sonogashira couplings under milder conditions without decomposition of the acid-labile isoxazole-4-carboxylic acid core. The 4-bromophenyl congener (C–Br BDE ~71 kcal/mol) is intermediate in reactivity but requires higher catalyst loadings. This class-level distinction is critical for users who require late-stage diversification of the aryl halide handle.

Suzuki coupling C–I activation Chemical biology probes

Calculated Lipophilicity: Iodophenyl vs. Chlorophenyl & Fluorophenyl

Based on fragment-based logP contribution analysis (π constant for iodine 1.12, chlorine 0.71, fluorine 0.14; Hansch-Fujita hydrophobic parameters), the 3-(4-iodophenyl)isoxazole-4-carboxylic acid is predicted to exhibit a logP approximately 0.41 log units higher than the 4-chlorophenyl analog and approximately 0.98 log units higher than the 4-fluorophenyl analog [1]. This difference in lipophilicity may influence cellular permeability, plasma protein binding, and tissue distribution profiles. Direct experimental logP measurements for the target compound are absent from the literature; the comparison is class-level inference based on well-established substituent hydrophobicity constants.

LogP Membrane permeability ADME

Regiochemical Identity: 3- vs. 5-Iodophenyl Isomer

CAS 839718-34-2 is assigned to 4-isoxazolecarboxylic acid, 3-(4-iodophenyl)- as the IUPAC-preferred name . However, some vendor listings erroneously associate this CAS number with 5-(2-iodophenyl)isoxazole-4-carboxylic acid . These two regioisomers are structurally distinct: the 3-(4-iodophenyl) isomer bears the iodophenyl group at the 3-position (adjacent to the ring oxygen) with para-substitution on the phenyl ring, while the 5-(2-iodophenyl) isomer places the iodophenyl at the 5-position with ortho-substitution. This distinction has consequences for synthetic strategies (the 3-substituted isomer is accessible via hydroximinoyl chloride–alkyne cycloaddition) and potential biological target interactions.

Regioisomer CAS verification Procurement QC

Key Research & Application Scenarios


Halogen-Specific SAR in PTP1B Inhibitor Development

The ~6-fold IC50 difference between the 4-iodophenyl and 4-fluorophenyl variants in PTP1B inhibition assays [1] positions 3-(4-iodophenyl)isoxazole-4-carboxylic acid as a distinct tool for probing halogen-dependent structure-activity relationships. Researchers constructing focused isoxazole-4-carboxylic acid libraries for PTP1B-targeted diabetes and obesity programs should include the 4-iodophenyl analog to capture the full SAR landscape, as the iodine atom's polarizability and van der Waals radius (1.98 Å) differ substantially from fluorine (1.47 Å) and chlorine (1.75 Å).

Experimental SAD Phasing for PTP1B Co-crystallization

The iodine atom's anomalous scattering power (f'' ≈ 6.8 e⁻ at Cu Kα) enables experimental SAD phasing that is not achievable with 4-chlorophenyl or 4-fluorophenyl analogs [1]. This compound is suitable for soaking or co-crystallization with PTP1B (PDB 1XBO template) and other protein targets where molecular replacement is challenged by low homology, providing a direct route to unbiased electron density maps.

Late-Stage Diversification via Cross-Coupling

The low C–I bond dissociation energy (~57 kcal/mol vs. ~95 kcal/mol for C–Cl) makes this compound the preferred aryl halide handle among 4-halophenyl isoxazole-4-carboxylic acids for Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. This enables mild-condition diversification to biaryl, alkenyl, and alkynyl derivatives without decomposition of the carboxylic acid functionality, suitable for parallel library synthesis in medicinal chemistry programs.

Cellular Target Engagement: Membrane Permeability Advantage

The estimated logP increase of ~0.4–1.0 units over the 4-chlorophenyl and 4-fluorophenyl analogs [1] predicts improved passive diffusion across cell membranes, making the 4-iodophenyl variant a rational choice for cell-based PTP1B target engagement studies where intracellular access is rate-limiting. Researchers should balance this lipophilicity advantage against potential solubility limitations through formulation optimization.

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